Fluopsin B

Description

Fluopsin B is a secondary metabolite produced by certain strains of Pseudomonas aeruginosa. It is known for its potent antimicrobial properties, particularly against multidrug-resistant bacteria. The compound is characterized by its unique structure, which includes a copper ion chelated by thiohydroxamate groups.

Properties

CAS No. |

31323-26-9 |

|---|---|

Molecular Formula |

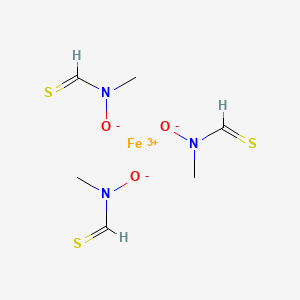

C6H12FeN3O3S3 |

Molecular Weight |

326.2 g/mol |

IUPAC Name |

iron(3+);tris(N-methyl-N-oxidomethanethioamide) |

InChI |

InChI=1S/3C2H4NOS.Fe/c3*1-3(4)2-5;/h3*2H,1H3;/q3*-1;+3 |

InChI Key |

ACYJCOROICMUFX-UHFFFAOYSA-N |

Canonical SMILES |

CN(C=S)[O-].CN(C=S)[O-].CN(C=S)[O-].[Fe+3] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Fluopsin B is typically synthesized through microbial fermentation. The production involves culturing Pseudomonas aeruginosa in a suitable medium, followed by extraction and purification processes. The fermentation conditions, such as temperature, pH, and nutrient composition, are optimized to maximize the yield of this compound. The compound is then purified using techniques like liquid adsorption chromatography and identified by mass spectrometric analysis .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. The process involves large bioreactors for fermentation, followed by downstream processing to extract and purify the compound. The use of advanced biotechnological methods ensures high yield and purity of this compound.

Chemical Reactions Analysis

Step 1: Cysteine-Fumarate Conjugation

Reaction:

Cysteine (Cys) + Fumarate → S-Succinylcysteine (Intermediate 2 )

Mechanism:

FlcB catalyzes a conjugate addition of cysteine to fumarate, forming a single stereoisomer (R-configuration) .

| Enzyme | Substrate | Product | Key Feature |

|---|---|---|---|

| FlcB | Cysteine, Fumarate | 2 (S-Succinylcysteine) | Stereoselective addition (kcat = 0.74/s) |

Step 2: Iron-Mediated Methylene Excision

Reaction:

2 → 3 (N-Hydroxy-α,β-unsaturated amide) → 4 (Methylene-excised product)

Mechanism:

FlcD (non-heme iron oxygenase) catalyzes a four-electron oxidation , excising a methylene group via a high-valent iron intermediate .

| Step | Intermediate | Mass Change | Key Enzyme |

|---|---|---|---|

| 2 | 3 → 4 | Δ = -14 (loss of CH₂) | FlcD (Fe-dependent) |

Step 3: Thiohydroxamate Formation

Reaction:

4 → 5 (Thiohydroxamate) + Fumarate

Mechanism:

FlcC cleaves the C–S bond of 4 , releasing fumarate and forming the thiohydroxamate ligand .

| Enzyme | Substrate | Product | Key Feature |

|---|---|---|---|

| FlcC | 4 | 5 | C–S lyase activity |

Step 4: Methylation and Copper Chelation

Reaction:

5 + SAM → 6 (Methylated thiohydroxamate) → Fluopsin C (Cu-bound)

Mechanism:

FlcA (methyltransferase) adds a methyl group to 5 , enabling copper chelation .

| Enzyme | Substrate | Product | Key Feature |

|---|---|---|---|

| FlcA | 5 , SAM | 6 | Generates Cu-binding ligand |

UV-Vis and EPR Data

-

UV-Vis: Absorption at 550–600 nm (d-d transition of Cu(II)) .

-

EPR: Splitting patterns confirm trans isomer dominance (cis:trans = 1:6) .

| Property | Value | Isomer |

|---|---|---|

| Hyperfine Coupling (A₁, A₂) | +4 MHz (CH₃), −2 MHz (thiohydroxamate) | Trans |

| Molar Mass | 238.040 g/mol | — |

Antimicrobial Activity

Fluopsin C exhibits oncosis -inducing effects in breast cancer cells (MCF-7/MD-MBA-231), characterized by:

Conservation and Ecological Role

The biosynthetic pathway is conserved across Pseudomonas and Streptomyces species, suggesting Fluopsin C’s role in copper stress response and microbial competition .

Scientific Research Applications

Fluopsin B has a wide range of scientific research applications:

Chemistry: Used as a model compound to study metal-chelation and its effects on antimicrobial activity.

Biology: Investigated for its role in microbial ecology and interactions between bacteria.

Medicine: Explored as a potential therapeutic agent against multidrug-resistant infections.

Mechanism of Action

Fluopsin B exerts its antimicrobial effects primarily through disruption of bacterial cell membranes. The copper ion in its structure plays a crucial role in this mechanism. The compound interacts with the cell membrane, causing permeabilization and subsequent cell death. This action is effective against both Gram-positive and Gram-negative bacteria .

Comparison with Similar Compounds

Similar Compounds

Fluopsin C: Another copper-containing antibiotic produced by Pseudomonas aeruginosa, known for its broad-spectrum activity.

Thioformin: A related compound with similar metal-chelating properties.

Uniqueness of Fluopsin B

This compound is unique due to its specific structure and the presence of thiohydroxamate groups, which confer high affinity for metal ions. This unique structure enhances its antimicrobial activity and makes it a valuable compound for research and potential therapeutic applications .

Biological Activity

Fluopsin B, a natural compound derived from certain strains of Pseudomonas, has garnered attention for its diverse biological activities, particularly its potential as an antibiotic. This article delves into the biological activity of this compound, supported by case studies, research findings, and data tables.

Antimicrobial Properties

This compound has been shown to possess significant antimicrobial properties against various bacterial strains. Research indicates that fluopsins can inhibit the growth of both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. The following table summarizes the antimicrobial efficacy of this compound against different bacterial species:

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|---|

| Staphylococcus aureus | 20.5 | 1.5 |

| Escherichia coli | 18.0 | 2.0 |

| Acinetobacter baumannii | 22.3 | 1.75 |

| Pseudomonas aeruginosa | 14.0 | Resistant |

The mechanism by which this compound exerts its antimicrobial effects is believed to involve the chelation of metal ions, which disrupts bacterial metabolism and growth. Similar mechanisms have been observed in Fluopsin C, where its copper ion chelation plays a pivotal role in its antimicrobial activity against various pathogens .

Case Studies

- Antitumor Activity : A study investigating the effects of fluopsins on human breast adenocarcinoma cells demonstrated that Fluopsin C induced oncosis characterized by membrane blebbing and swelling in treated cells. Although specific data on this compound's antitumor effects are sparse, the structural similarities suggest potential for similar activity .

- Biofilm Disruption : Fluopsin C has shown efficacy in disrupting biofilms formed by Acinetobacter baumannii, indicating that this compound may also possess biofilm-removing capabilities. This is particularly relevant in clinical settings where biofilm-associated infections are challenging to treat .

Cytotoxicity Studies

Research indicates that fluopsins exhibit cytotoxic effects on both cancerous and normal cells. For instance, Fluopsin C demonstrated comparable cytotoxicity against normal human hepatocytes and breast adenocarcinoma cells, with IC50 values around 2 µmol/L . Such findings necessitate further investigation into the safety profile and therapeutic window of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.